Trans-2-aminocyclopropan-1-ol
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Overview
Description
Trans-2-aminocyclopropan-1-ol is a cyclopropane derivative with an amino group and a hydroxyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2-aminocyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Trans-2-aminocyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce primary amines.
Scientific Research Applications
Trans-2-aminocyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which trans-2-aminocyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to ethylene, a plant hormone that regulates various developmental processes . The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Trans-2-aminocyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a key intermediate in the biosynthesis of ethylene in plants.
Cyclopropanol: A simpler cyclopropane derivative with only a hydroxyl group.
Cyclopropylamine: A cyclopropane derivative with only an amino group.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups on the cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCXDKVLIAUTK-PWNYCUMCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
73.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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